molecular formula C20H18I2O4 B589391 Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone CAS No. 1391054-75-3

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone

Cat. No.: B589391
CAS No.: 1391054-75-3
M. Wt: 576.169
InChI Key: GCYPEABHAAFBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone is a biochemical compound used primarily in proteomics research. It has the molecular formula C20H18I2O4 and a molecular weight of 576.16 . This compound is a derivative of Amiodarone, a well-known antiarrhythmic medication used to treat and prevent various types of irregular heartbeats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves several steps, starting from the basic structure of Amiodarone. The process typically includes the introduction of the diethylaminoethyl group and the methoxy group to the Amiodarone molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products. Substitution reactions typically produce compounds with different functional groups attached to the original molecule.

Scientific Research Applications

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves its interaction with specific molecular targets and pathways. As a derivative of Amiodarone, it likely affects ion channels in the heart, leading to its antiarrhythmic effects. The compound may also interact with other cellular components, influencing various biological processes.

Comparison with Similar Compounds

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone can be compared with other similar compounds, such as:

    Amiodarone: The parent compound, known for its antiarrhythmic properties.

    Dronedarone: A related compound with similar therapeutic effects but different pharmacokinetic properties.

    Sotalol: Another antiarrhythmic agent with a different mechanism of action.

Properties

IUPAC Name

(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYPEABHAAFBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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